molecular formula C13H11BrN2O B1267984 2-Amino-n-(4-bromophenyl)benzamide CAS No. 50735-55-2

2-Amino-n-(4-bromophenyl)benzamide

Cat. No.: B1267984
CAS No.: 50735-55-2
M. Wt: 291.14 g/mol
InChI Key: SBYUHAPZEIHHNV-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry

Benzamides are a significant class of organic compounds defined by a benzene (B151609) ring attached to a carboxamide functional group (-CONH2). solubilityofthings.com This structural motif is a cornerstone in various chemical sectors. In industrial applications, benzamides serve as crucial intermediates for producing dyes, plastics, and other organic chemicals. solubilityofthings.com Their polar nature also makes them effective solvents in certain chemical reactions. solubilityofthings.com

The true versatility of the benzamide framework is most evident in medicinal chemistry. The amide bond is a fundamental feature in numerous biologically active molecules due to its stability, neutrality, and ability to participate in hydrogen bonding. researchgate.net Benzamide derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.comnanobioletters.com This wide-ranging bioactivity has established benzamides as a privileged scaffold in drug discovery, with compounds like Sulpiride and Amisulpiride being used in psychiatry. walshmedicalmedia.com

Significance of 2-Aminobenzamide (B116534) Scaffold in Chemical Biology and Medicinal Chemistry

Narrowing the focus to the 2-aminobenzamide scaffold, the specific arrangement of the amino group at the ortho-position relative to the amide linkage is of particular importance. This configuration is a key structural element in many compounds investigated for their therapeutic potential. For instance, derivatives of 2-aminobenzamide are explored as potent inhibitors of enzymes like histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov Research has shown that compounds with this scaffold can exhibit significant antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net

Furthermore, the 2-aminobenzamide core is a versatile starting material for synthesizing a variety of heterocyclic compounds, such as quinazolinones, which themselves have a broad spectrum of biological effects, including antimicrobial, anticonvulsant, and anticancer activities. nih.govmdpi.comresearchgate.net The synthesis of novel 2-aminobenzamide derivatives is an active area of research, with studies demonstrating their potential as antimicrobial agents against various bacterial and fungal strains. nih.govmdpi.comnih.gov

Rationale for Focused Academic Investigation of 2-Amino-N-(4-bromophenyl)benzamide

The specific compound, this compound, is a subject of focused academic investigation primarily for its role as a key synthetic intermediate and as a scaffold for developing new, more complex molecules with potential biological activity. The presence of the bromine atom on the phenyl ring provides a reactive site that can be modified through various cross-coupling reactions, allowing chemists to build molecular diversity.

Research has focused on using this and structurally similar benzamides as building blocks. For example, studies have detailed the synthesis of various N-substituted benzamide derivatives to evaluate their antimicrobial activities. nanobioletters.com While direct biological data on this compound itself is not extensively published, its structural analogs are frequently synthesized and tested. For instance, a study on N-(4-bromophenyl)benzamide (lacking the 2-amino group) showed its activity against E. coli and B. subtilis. nanobioletters.com Another study synthesized a more complex derivative, N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide, which demonstrated promising antimicrobial and antiproliferative activities. researchgate.net

The investigation of this compound is therefore driven by its potential as a precursor for creating novel therapeutic agents. Its structure combines the proven biological relevance of the 2-aminobenzamide scaffold with the synthetic versatility offered by the bromophenyl group, making it a valuable tool for medicinal chemists in the ongoing search for new and effective drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUHAPZEIHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333055
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50735-55-2
Record name 2-amino-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino N 4 Bromophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are critical for establishing the connectivity and chemical environment of the atoms within 2-Amino-N-(4-bromophenyl)benzamide.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the various protons in the molecule. The aromatic region would be particularly complex, showing signals for the protons on both the 2-aminobenzoyl and the 4-bromophenyl rings.

The protons of the 4-bromophenyl group are expected to exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom would be shifted downfield compared to the protons meta to it, due to the electron-withdrawing nature of the bromine.

For the 2-aminobenzoyl moiety, the aromatic protons would show a more complex splitting pattern due to their differing chemical environments. The presence of the amino group (-NH₂) and the amide linkage (-CONH-) would influence their chemical shifts significantly. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. Similarly, the amide proton (-NH-) would also present as a singlet, typically at a lower field.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-NH₂4.5 - 6.0Broad Singlet
Aromatic-H (2-aminobenzoyl)6.5 - 7.8Multiplet
Aromatic-H (4-bromophenyl)7.4 - 7.8AA'BB' system (two doublets)
-NH- (amide)8.0 - 10.0Singlet

This is a predicted spectrum based on analogous compounds. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield-shifted signal, typically appearing in the range of 165-175 ppm.

The aromatic carbons will resonate in the region of 110-150 ppm. The carbon attached to the bromine atom in the 4-bromophenyl ring will show a characteristic chemical shift, influenced by the heavy atom effect of bromine. The carbons of the 2-aminobenzoyl ring will also have distinct shifts, with the carbon bearing the amino group being significantly shielded.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic-C (C-Br)115 - 125
Aromatic-C110 - 150
Aromatic-C (C-N)140 - 155
Carbonyl-C (C=O)165 - 175

This is a predicted spectrum based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopic Profiling for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) are expected to appear in the region of 3100-3500 cm⁻¹. The primary amine typically shows two bands in this region corresponding to symmetric and asymmetric stretching, while the secondary amide shows a single band.

The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption, anticipated to be in the range of 1630-1680 cm⁻¹. The C-N stretching of the amide and the aromatic amine will also be present in the fingerprint region. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (two bands)
N-H (Amide)Stretching3100 - 3300
C-H (Aromatic)Stretching> 3000
C=O (Amide)Stretching1630 - 1680
C=C (Aromatic)Stretching1400 - 1600
C-NStretching1200 - 1350
C-BrStretching500 - 650

This is a predicted spectrum based on analogous compounds. Actual experimental values may vary.

Mass Spectrometric (MS) Analysis for Molecular Integrity and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁BrN₂O), the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.

Electron ionization (EI) would likely induce fragmentation. Key fragmentation pathways could involve the cleavage of the amide bond, leading to the formation of the 2-aminobenzoyl cation and the 4-bromoaniline radical cation, or vice versa. Further fragmentation of these initial ions would provide additional structural information. For instance, the 2-aminobenzoyl cation could lose CO to form a benzyne-type ion.

Predicted Key Mass Fragments:

m/zProposed Fragment
304/306[C₁₃H₁₁BrN₂O]⁺ (Molecular Ion)
171/173[C₆H₅BrN]⁺ (4-bromoaniline radical cation)
120[C₇H₆NO]⁺ (2-aminobenzoyl cation)
92[C₆H₆N]⁺ (from loss of CO from 2-aminobenzoyl cation)

This is a predicted fragmentation pattern. Actual experimental results may show additional or different fragments.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no published crystal structure for this compound could be located, analysis of structurally similar compounds allows for a reasoned prediction of its solid-state architecture.

It is anticipated that the molecule would adopt a largely planar conformation, particularly with respect to the amide linkage and the two aromatic rings. However, there would likely be some torsion angle between the planes of the two rings. Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The amino group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors. This could lead to the formation of extended networks, such as chains or sheets, in the crystal lattice.

Elucidation of Tautomeric Forms (if applicable)

Tautomerism is not expected to be a significant feature for this compound in its ground state. The amide-imidol tautomerism is generally unfavorable for simple amides. Similarly, the amine-imine tautomerism of the 2-amino group is also not expected to be prevalent. Therefore, the presented amino-amide form is the overwhelmingly predominant, if not exclusive, tautomer in both solution and the solid state. Any definitive statement on this, however, would require experimental validation through techniques like X-ray crystallography.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The molecular structure of this compound features several functional groups capable of forming robust hydrogen bonding networks, which are pivotal in defining its conformation and solid-state architecture. The key participants in these interactions are the primary amino group (-NH₂) at the ortho position of the benzoyl ring and the secondary amide linkage (-CONH-).

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

In addition to the dominant intramolecular interaction, the molecule engages in a variety of intermolecular hydrogen bonds that are crucial for the formation of its extended solid-state structure. The amide group itself is a classic motif for generating strong intermolecular connections; the amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov Furthermore, the primary amino group at the C2 position contains a second hydrogen atom that is not involved in the intramolecular bond, which is available to act as a donor in intermolecular interactions. The bromine atom on the N-phenyl ring can also participate as a weak hydrogen bond acceptor. These interactions collectively stabilize the crystal lattice.

The potential hydrogen bonding interactions are summarized in the table below.

DonorAcceptorTypeRole
Amino N-HCarbonyl OIntramolecularConformation stabilization (S(6) ring)
Amide N-HCarbonyl OIntermolecularSupramolecular synthon formation (chains/dimers)
Amino N-HCarbonyl OIntermolecularLinking primary supramolecular motifs
Amino N-HBromine (Br)IntermolecularCrystal packing stabilization

Crystal Packing and Supramolecular Assembly

The arrangement of this compound molecules in the crystalline state is dictated by a hierarchical interplay of the hydrogen bonding interactions discussed previously. The combination of strong and weak hydrogen bonds directs the formation of a well-defined three-dimensional supramolecular assembly.

The primary structural motif is established by the intermolecular N-H···O hydrogen bonds involving the amide groups. These interactions typically link molecules into one-dimensional chains or centrosymmetric dimers, which are common supramolecular synthons in benzamide (B126) derivatives. nih.govmdpi.com The molecules within these primary structures are further stabilized by the intramolecular S(6) hydrogen bond, which imparts significant conformational rigidity.

The key interactions governing the supramolecular assembly are outlined in the table below.

Interaction TypeParticipating GroupsResulting Structure
Intermolecular N-H···O (Amide)-CONH- of adjacent moleculesFormation of 1D chains or dimers
Intermolecular N-H···O (Amino)-NH₂ and -C=O of adjacent moleculesCross-linking of chains/dimers into 2D sheets
C-H···πAromatic C-H and phenyl ringsStabilization of the 3D packing of sheets
Halogen Bonding (weak)C-H or N-H and Bromine atomFurther stabilization of the crystal lattice

Computational and Theoretical Investigations of 2 Amino N 4 Bromophenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide detailed information about the molecule's geometry, electronic structure, and vibrational modes. For 2-Amino-N-(4-bromophenyl)benzamide, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to obtain accurate predictions. ias.ac.inedu.krd

Electronic Structure Analysis (HOMO/LUMO Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer, which can be a factor in nonlinear optical properties. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, particularly the amino group and the phenyl ring, while the LUMO is likely distributed over the bromophenyl ring and the benzamide (B126) backbone. This distribution facilitates charge transfer from the amino-substituted ring towards the bromo-substituted ring. DFT calculations for similar aminobenzamide structures provide insights into the expected energy values. indexcopernicus.comnih.gov

Table 1. Representative Frontier Orbital Energies for Benzamide-like Compounds Calculated via DFT.
ParameterEnergy Value (eV)Significance
HOMO Energy~ -5.5 to -6.5Indicates electron-donating capability.
LUMO Energy~ -1.0 to -2.0Indicates electron-accepting capability.
Energy Gap (ΔE)~ 3.5 to 5.5Relates to chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net The MEP map displays regions of varying electron potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. The hydrogen atoms of the primary amine (NH2) and the amide (N-H) groups are anticipated to be the most positive regions, making them potential sites for hydrogen bonding. ias.ac.inresearchgate.net

Neutral Regions (Green): These areas typically correspond to the carbon atoms of the aromatic rings.

The MEP map provides a visual representation of how the molecule will interact with other polar molecules and receptors. indexcopernicus.com

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT, is used to identify the characteristic vibrational modes of a molecule. ias.ac.in This analysis serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net

For this compound, key vibrational modes would include the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, C-N stretching, C-Br stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing calculated frequencies with experimental data can confirm the molecular structure. mdpi.comresearchgate.net

Table 2. Expected Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)Symmetric/Asymmetric Stretching3300 - 3500
Amide (N-H)Stretching3100 - 3300
Aromatic (C-H)Stretching3000 - 3100
Carbonyl (C=O)Stretching1630 - 1680
Aromatic (C=C)Stretching1450 - 1600
Bromo (C-Br)Stretching500 - 600

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. researchgate.net These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation and binding affinity of the ligand when it binds to the active site of a target protein. mdpi.com For this compound, potential biological targets could be inferred from studies on similar benzamide derivatives, which have shown activity against targets like histone deacetylases (HDACs), protein kinases, and topoisomerases. researchgate.netnih.govresearchgate.net The docking process would involve placing the molecule into the active site of a chosen target and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.net

Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com This provides a more realistic picture of the binding interactions in a simulated physiological environment.

Table 3. Potential Protein Targets for Benzamide Derivatives Investigated by Molecular Docking.
Protein Target ClassExampleKey Interactions
Protein KinasesEGFR, Bcr-AblHydrogen bonding with hinge region residues, hydrophobic interactions. nih.gov
Histone Deacetylases (HDACs)HDAC3Coordination with zinc ion in the active site, hydrogen bonds. nih.gov
TopoisomerasesTopo I, Topo IIαInteractions with DNA and key amino acid residues in the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. jppres.comunair.ac.id

For benzamide derivatives, QSAR studies have been successfully applied to develop models for various activities, including anticancer, antidiabetic, and antimicrobial effects. jppres.comunair.ac.idnih.gov A QSAR study involving this compound would require a dataset of similar benzamide analogues with their experimentally measured biological activities. Molecular descriptors such as hydrophobicity (LogP), electronic parameters (e.g., HOMO/LUMO energies), and steric parameters would be calculated for each molecule. Statistical methods would then be used to build a predictive model. The model could reveal, for instance, that the presence of a halogen at the 4-position of the N-phenyl ring and an amino group on the benzoyl ring are critical for a specific biological activity.

Table 4. Common Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives.
Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentReactivity, polarity, and interaction capabilities.
StericMolecular Weight, Molar Refractivity (MR)Size, shape, and bulkiness of the molecule. jppres.com
HydrophobicLogP, LogSPartitioning between aqueous and lipid phases. jppres.com
TopologicalConnectivity indicesMolecular branching and shape.

Theoretical Studies on Reaction Mechanisms and Reactivity (e.g., Hard-Soft Acid-Base Theory)

Theoretical studies can predict the reactivity of a molecule and elucidate potential reaction mechanisms. The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain the stability of compounds and reaction pathways. wikipedia.org It classifies chemical species as "hard" or "soft" based on properties like size, charge state, and polarizability. wikipedia.org The central principle of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. libretexts.org

This compound possesses multiple reactive sites that can be classified using HSAB theory:

Hard Centers: The oxygen of the carbonyl group and the nitrogen atoms of the amine and amide groups are considered hard Lewis basic sites due to their high electronegativity and charge density. They would preferentially interact with hard acids like H⁺ or small, highly charged metal ions.

Soft Centers: The aromatic rings are polarizable and represent soft basic sites. They are more likely to interact with soft acids, such as larger metal ions with low charge states.

Ambident Nature: The molecule as a whole has both hard and soft characteristics, allowing it to interact with a wide range of reactants.

The chemical hardness (η) and softness (σ) can be quantitatively estimated from the HOMO and LUMO energies, providing a link between frontier orbital theory and HSAB principles. nih.gov This allows for a more quantitative prediction of the molecule's reactivity and its preferred interaction sites. nih.govnih.gov

Table 5. HSAB Classification of Functional Moieties in this compound.
SiteClassificationPreferred Reactant Type
Carbonyl Oxygen (C=O)Hard BaseHard Acids (e.g., H⁺, Li⁺)
Amine/Amide Nitrogens (-NH₂, -NH-)Hard BaseHard Acids (e.g., H⁺)
Aromatic RingsSoft BaseSoft Acids (e.g., Ag⁺, Pd²⁺)
Carbonyl Carbon (C=O)Hard AcidHard Bases (e.g., H₂O, OH⁻)

Biological Activity and Molecular Mechanistic Explorations of 2 Amino N 4 Bromophenyl Benzamide

Investigation of Antimicrobial Activities of Benzamide (B126) Derivatives

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. nanobioletters.com The core benzamide structure allows for diverse chemical modifications, leading to a wide range of compounds with activity against various bacterial and fungal pathogens. nanobioletters.comgoogle.com

Antibacterial Spectrum and Mechanisms of Action

Derivatives of the benzamide class have shown notable efficacy against both Gram-positive and Gram-negative bacteria. niscpr.res.inepa.gov A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives, for instance, exhibited promising activity against a panel of clinical bacterial isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 μM. niscpr.res.inepa.govresearchgate.net The antibacterial role of benzamide has been noted against pathogens such as Escherichia coli, Klebsiella, Proteus, Pseudomonas, Streptococcus, and Staphylococcus. researchgate.net

Similarly, derivatives of 2-amino-4-(4-bromophenyl) 1,3-thiazole have been synthesized and evaluated for their antibacterial properties. researchgate.net In one study, compounds 7 and 8, which are derivatives of this thiazole (B1198619), showed moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study synthesized N-(4-bromophenyl)-4-hydroxybenzamide (a structural analog) and tested its activity, finding it displayed some level of antibacterial effect. nanobioletters.com The introduction of different substituents to the benzamide core significantly influences the antibacterial potency. For example, some N-aryl-N-carboxyethylaminothiazoles have demonstrated activity against Staphylococcus aureus and Mycobacterium luteum. arkat-usa.org

The proposed mechanisms of action for these compounds are varied. Docking studies have suggested that some benzamide derivatives may exert their effect by interacting with DNA gyrase, a crucial bacterial enzyme involved in DNA replication. researchgate.net Another identified mechanism for a related class of compounds, the bengamides, is the inhibition of methionine aminopeptidases, which are essential for bacterial growth. nih.gov This inhibition blocks the growth of serious pathogens like Mycobacterium tuberculosis. nih.gov

Compound ClassTested BacteriaObserved ActivityPotential MechanismReference
5-(bromo/nitropyridin-2-yl)benzamide derivativesGram-positive and Gram-negative clinical isolatesMIC values of 0.22-1.49 μMDNA Gyrase Inhibition niscpr.res.inepa.govresearchgate.net
2-amino-4-(4-bromophenyl) 1,3-thiazole derivativesStaphylococcus aureus, Bacillus subtilisModerate activityNot specified researchgate.net
BengamidesMycobacterium tuberculosis, Streptococcus pyrogenesActive, MIC values of 2-4 μg/mL against S. pyrogenesMethionine Aminopeptidase Inhibition nih.gov
N-(4-bromophenyl)-4-hydroxybenzamideB. subtilis, E. coliModerate activityNot specified nanobioletters.com

Antifungal Spectrum and Mechanisms of Action

The antifungal potential of benzamide derivatives is also a significant area of research. Various analogs have been shown to be effective against a range of fungal species, including human and plant pathogens. nih.govnih.gov For example, derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] were found to possess distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net

In a study of 2-aminobenzamide (B116534) derivatives, one compound demonstrated excellent antifungal activity, even surpassing the standard drug Clotrimazole against Aspergillus fumigatus. nih.gov This particular compound also showed efficacy against Saccharomyces cerevisiae and Candida albicans. nih.gov The introduction of a 1,2,4-triazole (B32235) moiety to the benzamide structure has also yielded compounds with potent fungicidal properties. sioc-journal.cn One such derivative, 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide, showed 80% activity against the plant pathogen Gaeumannomyces graminis var. tritici. sioc-journal.cn Similarly, benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have demonstrated excellent in vivo efficacy against plant pathogens like Colletotrichum lagenarium, with one compound showing 90% efficacy, superior to the commercial fungicide carbendazim. mdpi.comresearchgate.net

While the precise mechanisms are often still under investigation, the broad-spectrum activity suggests that these compounds may interfere with fundamental cellular processes in fungi. The structural diversity of the benzamide scaffold allows for the fine-tuning of activity against specific fungal targets. nih.gov

Compound ClassTested FungiObserved ActivityReference
[2-amino-4-(4-bromophenyl) 1,3-thiazole] derivativesCandida albicans, Candida glabrataDistinguished antifungal activity researchgate.net
2-Aminobenzamide derivativesAspergillus fumigatus, Saccharomyces cerevisiae, Candida albicansExcellent activity, sometimes exceeding standard drugs nih.gov
1,2,4-Triazole benzamide derivativesGaeumannomyces graminis var. triticiUp to 80% activity at 100 mg/L sioc-journal.cn
Benzamidine derivatives with 1,2,3-triazole moietiesColletotrichum lagenarium, Botrytis cinereaUp to 90% efficacy in vivo, superior to carbendazim mdpi.comresearchgate.net

Exploration of Potential Anticancer Activities of Benzamide Derivatives

The benzamide scaffold is a key feature in many anticancer agents, and derivatives of 2-aminobenzamide are actively being investigated for their cytotoxic effects against various cancer cell lines. acgpubs.orgnih.govnih.gov

Research into 2-amino-1,4-naphthoquinone-benzamides, which are structurally related to the title compound, has shown significant cytotoxic activity. nih.gov Interestingly, in a comparison against a breast cancer cell line, the 4-bromophenyl derivative was found to be less potent than its phenyl and 4-methylphenyl analogs, highlighting the critical role of the substituent on the phenyl ring. nih.gov Another study on novel 2-amino-4-phenylthiazole (B127512) derivatives identified a compound, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n), that exhibited remarkable antitumor effects against human colon cancer (HT29) and lung cancer (A549) cell lines, with IC50 values of 6.31 and 7.98 μmol·L⁻¹, respectively. ccspublishing.org.cnsioc-journal.cn

The mechanisms underlying the anticancer activity of benzamide derivatives are diverse. The thiazole derivative 4n was found to influence the Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival. ccspublishing.org.cnsioc-journal.cn Other benzamide analogs, such as benzamide riboside, act as inhibitors of IMP dehydrogenase (IMPDH), leading to the depletion of cellular GTP, which in turn causes growth cessation and cell differentiation. nih.gov Some derivatives have been shown to overcome multidrug resistance in cancer cells by inhibiting efflux pumps like the ABCG2 transporter. mdpi.com Furthermore, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was identified as a potent and selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme involved in epigenetic regulation. frontiersin.orgnih.gov This compound induced apoptosis and G2/M phase cell cycle arrest in liver cancer cells. frontiersin.orgnih.gov

Compound ClassCancer Cell Line(s)Activity/IC50Proposed Mechanism of ActionReference
2-amino-1,4-naphthoquinone-benzamides (4-bromophenyl derivative)Breast Cancer (MDA-MB-231)Less potent than other analogsCytotoxicity, Apoptosis induction nih.gov
N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n)Colon (HT29), Lung (A549)IC50 = 6.31 μM (HT29), 7.98 μM (A549)Inhibition of Raf/MEK/ERK pathway ccspublishing.org.cnsioc-journal.cn
Benzamide Riboside (BR)Various cancer cellsStrong growth inhibitorIMPDH inhibition, GTP depletion nih.gov
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)Liver (HepG2)IC50 = 1.30 μMHDAC3 inhibition, apoptosis, G2/M arrest frontiersin.orgnih.gov
VKNG-2 (Benzamide derivative)Colon (S1-M1-80)Reverses multidrug resistanceABCG2 transporter inhibition mdpi.com

Enzymatic Inhibition Studies of Benzamide Analogs

Beyond direct cytotoxicity, benzamide derivatives are widely studied as inhibitors of specific enzymes that play critical roles in disease pathology. This targeted approach allows for the development of drugs with potentially higher specificity and fewer side effects.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Benzamides have been identified as a valuable scaffold for designing potent tyrosine kinase inhibitors (TKIs). mdpi.comsigmaaldrich.com For example, Imatinib, a landmark TKI used in cancer therapy, features a benzamide moiety. mdpi.com

Studies on novel TKIs have shown that the substitution pattern on the benzamide ring is critical for activity. mdpi.com Derivatives with substituents at the 3- or 4-position of the benzamide ring often show higher inhibitory activity compared to those with substitutions at the 2-position. mdpi.com A series of 4-(arylaminomethyl)benzamide derivatives were synthesized and showed potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and PDGFR. nih.govmdpi.com Analogs with a (trifluoromethyl)benzene ring were particularly potent against EGFR, with up to 92% inhibition at a 10 nM concentration. nih.govmdpi.com Molecular docking studies suggest that the flexible linker in these compounds allows them to bind effectively to the kinase active site, even in the presence of resistance-conferring mutations like the T315I mutation in the Bcr-Abl protein. nih.govmdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Targeting

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.gov Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. nih.gov

Several classes of DPP-IV inhibitors have been developed, with some incorporating a β-amino amide scaffold. nih.gov These inhibitors work by preventing the breakdown of GLP-1, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release, helping to control blood glucose levels. nih.gov While the specific compound 2-Amino-N-(4-bromophenyl)benzamide has not been explicitly reported as a DPP-IV inhibitor in the reviewed literature, the broader class of β-amino amide derivatives has been extensively evaluated. nih.gov Structure-activity relationship (SAR) studies on these analogs have led to the identification of highly potent and selective inhibitors, demonstrating the utility of the amide framework in targeting the DPP-IV active site. nih.govnih.gov

Cellular and Molecular Probes for Target Identification and Validation

The identification of the cellular targets of bioactive small molecules is a crucial step in drug discovery and chemical biology. Chemical probes, which are small molecules designed to bind to a specific protein target, are invaluable tools in this process. ox.ac.uk A well-designed chemical probe typically possesses high affinity and selectivity for its target, and its interaction can be monitored. ox.ac.uknih.gov Often, these probes are accompanied by a structurally similar but biologically inactive control molecule to validate that the observed cellular effects are due to the specific target engagement. ox.ac.uknih.gov

The benzamide scaffold has emerged as a versatile framework for the development of such probes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, benzamide derivatives can be transformed into powerful tools for target identification and validation. rsc.org For instance, photoaffinity labeling, a technique where a probe is covalently cross-linked to its target upon UV irradiation, has been a benchmark for target deconvolution. rsc.org

Chemoproteomic approaches, which utilize chemical probes to map the interactions of small molecules across the proteome, have successfully identified the targets of various compound classes. nih.gov For example, a proteomics-based approach was used to identify methionine aminopeptidases (MetAps) as the targets of bengamides, a class of marine natural products with a related amide structure. nih.gov This was achieved by observing that treatment with a synthetic bengamide analogue, LAF389, led to the retention of the N-terminal methionine on specific proteins. nih.gov

The development of "clickable" probes, which can be modified within a cellular context through bioorthogonal chemistry, represents a significant advancement in this field. These probes, often featuring alkyne or azide (B81097) handles, allow for the attachment of various reporter molecules after the initial binding event, minimizing potential interference from bulky tags. rsc.org The SNAP-tag system, which involves the specific and covalent labeling of a fusion protein with a benzylguanine-derivatized probe, is another powerful method for studying protein dynamics and localization in living cells. acs.org

While specific examples of this compound being used as a cellular probe are not documented, its structure lends itself to modification for such purposes. The amino and bromo substituents could serve as points for chemical derivatization to append the necessary functionalities for a chemical probe.

Studies on Biological Pathways Influenced by Benzamide Derivatives (e.g., Cell Differentiation)

The influence of benzamide derivatives on various biological pathways, including cell differentiation, is an area of active research. Cell differentiation is a complex process by which a less specialized cell becomes a more specialized cell type. This process is tightly regulated by a multitude of signaling pathways, and small molecules that can modulate these pathways are of great interest.

While direct studies on the effect of this compound on cell differentiation are scarce, research on related compounds provides some intriguing possibilities. For example, derivatives of mandelic acid, which shares some structural similarities with benzamides, have been shown to regulate keratinocyte differentiation, a key process in skin health. mdpi.com

Furthermore, certain isoquinolinesulfonamide (B3044496) derivatives, which contain a related amide-like functional group, have been demonstrated to influence the differentiation of stem cells. nih.gov Specifically, these compounds were found to promote the differentiation of rat mesenchymal stem cells into chondrocytes and mouse embryonic stem cells into dopaminergic neurons. nih.gov These effects were attributed to the inhibition of specific protein kinases, highlighting how small molecules can direct cell fate. nih.gov

Given that benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors that are integral to various signaling pathways, it is plausible that certain derivatives could influence cell differentiation processes. For instance, benzamides that modulate the activity of histone deacetylases (HDACs) or other epigenetic modifiers could have profound effects on gene expression programs that govern cell differentiation. However, without direct experimental evidence for this compound, any such role remains speculative.

Investigation of Antiviral Potential of Related Benzamide Derivatives

The antiviral properties of benzamide derivatives have been investigated against a variety of viruses, with several compounds showing promising activity. These studies highlight the potential of the benzamide scaffold as a starting point for the development of novel antiviral agents. youtube.comyoutube.com

One notable example is the benzamide derivative AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), which has demonstrated potent activity against Human Immunodeficiency Virus 1 (HIV-1). nih.gov Mechanistic studies revealed that AH0109 inhibits the early stages of the HIV-1 replication cycle, specifically targeting viral reverse transcription and the nuclear import of viral cDNA. nih.gov

Benzamidine derivatives have also been shown to possess in vivo antiviral effects against influenza virus strains. nih.gov The proposed mechanism of action involves the inhibition of virus-induced inflammation, which plays a significant role in the pathology of influenza infections. nih.gov

Furthermore, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71). acs.org Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide exhibited significant activity against multiple EV71 strains in vitro. acs.org

In another study, benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and tested against a panel of DNA and RNA viruses, including herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), and hepatitis A virus (HAV). acs.org Several of these compounds showed significant viral reduction. acs.org

The diverse antiviral activities of these benzamide derivatives underscore the versatility of this chemical scaffold in targeting different viral processes. The specific mechanisms of action often depend on the nature and position of the substituents on the benzamide core.

Table 1: Antiviral Activity of Selected Benzamide Derivatives

Compound/Derivative ClassVirusMechanism of Action (if known)Reference
AH0109HIV-1Inhibition of reverse transcription and viral cDNA nuclear import nih.gov
Benzamidine derivativesInfluenza A2 and BInhibition of virus-induced inflammation nih.gov
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71Not specified acs.org
Benzothiazole-bearing N-sulfonamide 2-pyridone derivativesHSV-1, HAdV7, CBV4, HAVNot specified acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 2 Amino N 4 Bromophenyl Benzamide and Analogs

Influence of Aromatic Substitution Patterns on Biological Activity Profiles

The substitution pattern on both the benzamide (B126) and the N-phenyl rings plays a pivotal role in determining the biological activity of 2-Amino-N-(4-bromophenyl)benzamide analogs. The nature, position, and electronic properties of these substituents can significantly modulate the compound's interaction with biological targets.

Research on 2-aminobenzamide (B116534) derivatives has highlighted the importance of the ortho-amino group on the benzoyl ring for certain biological activities. For instance, in a series of 2-aminobenzophenone derivatives, the presence of an amino group at the ortho position was found to be integral for increased growth inhibition in cancer cell lines. tmu.edu.tw The introduction of various substituents on the aromatic rings can lead to a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects.

A study on novel 2-aminobenzamide derivatives synthesized from isatoic anhydride revealed that specific substitutions led to potent antimicrobial activity. nih.gov For example, one derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, surpassing the standard drug Clotrimazole, and also exhibited moderate to good antibacterial and antifungal activity against other microbial strains. nih.gov This underscores the significant impact of substitution patterns on the biological activity profile.

The electronic nature of the substituents is also a key determinant of activity. In a series of benzamide compounds, the inductive and resonance effects of substituents were shown to influence the formation of hydrogen bonds, a critical factor in drug-receptor interactions. researchgate.net The table below summarizes the effect of different substituents on the biological activity of benzamide analogs based on various studies.

Compound Series Substituent Modification Observed Biological Effect Reference
2-Aminobenzophenone DerivativesIntroduction of an ortho-amino groupIncreased growth inhibition in cancer cells tmu.edu.tw
2-Aminobenzamide DerivativesVaried substitutions on the N-phenyl ringPotent antimicrobial activity nih.gov
Benzamide CompoundsGeneral substituent variationsInfluence on hydrogen bond formation researchgate.net

Role of the Bromine Atom in Modulating Molecular Interactions and Lipophilicity

The bromine atom at the para-position of the N-phenyl ring in this compound is a critical feature that significantly influences its physicochemical properties and molecular interactions. The introduction of a bromine atom, a halogen, into a molecular structure can have several effects.

One of the primary roles of the bromine atom is the modulation of lipophilicity. mdpi.com Lipophilicity is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the introduction of a halogen atom increases the lipophilicity of a compound. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, potentially leading to improved bioavailability.

Furthermore, the bromine atom can participate in specific molecular interactions, most notably halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a "sigma-hole") and interacts with a nucleophilic site. semanticscholar.org These interactions can contribute to the binding affinity of the compound to its biological target, thereby influencing its potency. The introduction of bromine has been described as a beneficial strategy in drug design, potentially leading to an increase in therapeutic activity. semanticscholar.org

The "heavy atom effect" of bromine can also be relevant in certain contexts, such as in photodynamic therapy and radiosensitization, although this is a more specialized role. semanticscholar.org The table below outlines the key contributions of the bromine atom.

Property Effect of Bromine Atom Significance Reference
LipophilicityIncreases lipophilicityCan improve membrane permeability and bioavailability mdpi.com
Molecular InteractionsCan form halogen bondsContributes to target binding affinity and potency semanticscholar.org
Therapeutic ActivityCan enhance therapeutic effectsA strategy used in drug design to improve efficacy semanticscholar.org

Conformational Effects of the 2-Amino and Amide Linkages on Biological Recognition

The amide bond can exist in both cis and trans conformations, with the trans conformation being generally more stable. The rotational barrier around the C-N bond of the amide gives it a partially double-bond character, making this part of the molecule relatively planar. This planarity can be important for fitting into the binding site of a target protein. The amide group is also a potent hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form strong interactions with biological targets. nih.govresearchgate.net

The ortho-amino group can influence the conformation of the entire molecule through intramolecular hydrogen bonding. It can form a hydrogen bond with the carbonyl oxygen of the amide linkage, creating a pseudo-six-membered ring. This intramolecular interaction can lock the molecule into a more rigid conformation, which may be favorable for binding to a specific receptor. Such intramolecular hydrogen bonding has been hypothesized to create "closed pharmacophore sites" which can impact antimicrobial activity. nih.gov The relative orientation of the two aromatic rings is also determined by the torsional angles around the amide bond, and this orientation is critical for presenting the key interacting groups to the biological target in the correct geometry.

Structural Feature Conformational Influence Impact on Biological Recognition Reference
Amide LinkagePlanarity, cis/trans isomerism, H-bond donor/acceptorDictates shape and allows for key hydrogen bonding interactions with the target. nih.govresearchgate.net
2-Amino GroupPotential for intramolecular hydrogen bonding with amide carbonylCan rigidify the molecule into a specific conformation, potentially enhancing binding affinity. nih.gov
Overall MoleculeRelative orientation of aromatic ringsPresents substituents in a specific spatial arrangement for optimal target interaction.

Comparative Analysis of Positional Isomers and Their Biological Impact

The biological activity of substituted benzamides can be highly sensitive to the position of the substituents on the aromatic rings. While specific studies directly comparing the positional isomers of this compound were not found in the provided search results, general principles of SAR in related compound series can provide valuable insights.

The position of the bromine atom on the N-phenyl ring (ortho, meta, or para) would significantly alter the molecule's electronic distribution, steric profile, and its ability to engage in specific interactions like halogen bonding. For instance, a para-substitution, as in this compound, places the bromine atom at a position where it can extend into a specific sub-pocket of a binding site. An ortho or meta-substitution would orient the bromine atom differently, potentially leading to steric clashes or the inability to form favorable interactions, which could result in a decrease or complete loss of activity.

Similarly, the position of the amino group on the benzoyl ring is critical. As discussed, the ortho-position allows for potential intramolecular hydrogen bonding, which can pre-organize the molecule for binding. Moving the amino group to the meta or para position would eliminate this possibility and alter the electronic properties of the benzoyl ring, likely leading to a different biological activity profile.

Studies on other classes of compounds, such as pyrimidine derivatives, have consistently shown that the position of substituents greatly influences biological activities. benthamdirect.com This principle is broadly applicable in medicinal chemistry and strongly suggests that the positional isomers of this compound would exhibit distinct biological activities.

The following table illustrates the hypothetical impact of positional isomerism based on established SAR principles.

Isomer Structural Change Predicted Impact on Biological Activity
3-Amino-N-(4-bromophenyl)benzamideAmino group at the meta positionLoss of intramolecular H-bonding potential; altered electronic properties; likely different biological activity.
4-Amino-N-(4-bromophenyl)benzamideAmino group at the para positionLoss of intramolecular H-bonding potential; altered electronic properties; likely different biological activity.
2-Amino-N-(2-bromophenyl)benzamideBromine atom at the ortho positionPotential for steric hindrance; altered orientation of the N-phenyl ring; likely different binding affinity.
2-Amino-N-(3-bromophenyl)benzamideBromine atom at the meta positionDifferent spatial orientation of the bromine atom; may not fit optimally in the target's binding site.

Future Research Directions and Emerging Opportunities for 2 Amino N 4 Bromophenyl Benzamide

Development of Novel and Efficient Synthetic Routes

The accessibility of 2-Amino-N-(4-bromophenyl)benzamide and its analogs is fundamental to enabling comprehensive biological evaluation. While classical synthetic methods exist, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have been instrumental in the synthesis of related N-aryl benzamides. mdpi.com Future work could focus on optimizing these catalytic systems for the specific synthesis of this compound, potentially exploring more sustainable and cheaper metals as catalysts.

One-Pot and Multicomponent Reactions (MCRs): MCRs offer a powerful approach to rapidly construct molecular complexity from simple starting materials in a single step. mdpi.com Designing a one-pot synthesis for this compound, possibly starting from isatoic anhydride and 4-bromoaniline, could significantly improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of 2-aminobenzamide (B116534) derivatives. nih.gov A systematic investigation into microwave-assisted protocols for the synthesis of the title compound could lead to more rapid and efficient production.

Synthetic StrategyPotential Advantages
Optimized Metal CatalysisHigh yield, functional group tolerance
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid library generation
Microwave-Assisted SynthesisReduced reaction times, improved yields

Advanced Mechanistic Elucidation of Biological Actions

A thorough understanding of how this compound exerts its biological effects at a molecular level is crucial for its rational development as a therapeutic agent. While the broader class of benzamides is known for a range of activities, the specific mechanism of this compound remains largely unexplored. nanobioletters.com

Future mechanistic studies should aim to:

Identify Molecular Initiating Events: Utilize chemoproteomics and other target identification technologies to pinpoint the direct binding partners of the compound within the cell.

Characterize Target Engagement: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics between the compound and its identified target(s).

Elucidate Downstream Effects: Once a primary target is validated, detailed cellular and molecular biology studies will be necessary to map the downstream signaling pathways modulated by the compound's interaction with its target.

Exploration of New Biological Targets and Signaling Pathways

The structural motifs present in this compound suggest a potential for interaction with a variety of biological targets. Derivatives of the closely related N-(2-aminophenyl)benzamide have shown activity as histone deacetylase (HDAC) inhibitors, a class of enzymes crucial in epigenetic regulation and a validated target in cancer therapy. frontiersin.orgnih.gov

Promising avenues for new target exploration include:

Enzyme Inhibition Assays: Screening this compound against panels of enzymes, particularly those implicated in diseases like cancer, inflammation, and neurodegeneration. A primary focus could be on the HDAC family of enzymes, given the activity of similar compounds. nih.gov

Phenotypic Screening: Utilizing high-content imaging and other cell-based phenotypic assays to identify novel biological activities without a preconceived target. This approach can uncover unexpected therapeutic opportunities.

Pathway Analysis: Investigating the compound's effect on key cellular signaling pathways. For instance, given the role of HDACs in gene expression, exploring the impact on pathways regulated by acetylation would be a logical step.

Potential Target ClassRationale for Investigation
Histone Deacetylases (HDACs)Known activity of structurally similar N-(2-aminophenyl)benzamide derivatives. frontiersin.orgnih.gov
KinasesA major class of drug targets involved in numerous signaling pathways.
ProteasesImplicated in a wide range of physiological and pathological processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future research should leverage AI and ML for:

De Novo Design: Using generative models to design novel molecules based on the this compound scaffold with predicted improved activity and desirable physicochemical properties. nih.gov

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. nih.gov ML algorithms like random forests and support vector machines are well-suited for this purpose. preprints.orgresearchgate.net

Target Prediction: Employing computational methods to predict potential biological targets for the compound based on its chemical structure and comparison to databases of known bioactive molecules. This can help guide experimental validation efforts. preprints.org

AI/ML ApplicationObjective
Generative ModelsDesign of novel analogs with optimized properties.
QSAR ModelsPrediction of biological activity to prioritize synthesis. nih.gov
Target Prediction AlgorithmsIdentification of new potential biological targets for experimental testing.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-N-(4-bromophenyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling 4-bromoaniline with a substituted benzoyl chloride derivative under Schotten-Baumann conditions. Key intermediates (e.g., acylated amines) are characterized via 1H^1H-NMR (aromatic proton integration) and HPLC (purity >95%). Reaction progress is monitored using TLC with UV visualization .

Q. What chemical reactions does this compound undergo under standard laboratory conditions?

  • Methodological Answer : The compound participates in nucleophilic substitution (bromine replacement with amines/thiols), reduction (amide to amine using LiAlH4_4), and oxidation (amide to carboxylic acid via KMnO4_4). Reaction pathways are confirmed by FTIR (C=O stretch at ~1650 cm1^{-1}) and mass spectrometry .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–10) at 25–60°C. Degradation products are analyzed via LC-MS, with kinetic parameters (e.g., t90t_{90}) calculated using Arrhenius plots. Solid-state stability is assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, are used to optimize solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., DMAP). Byproducts (e.g., hydrolyzed amides) are quantified via GC-MS. Continuous flow reactors improve yield (>80%) by reducing side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) are addressed by standardizing assay protocols (e.g., ATP concentration in kinase assays) and validating compound purity (>99% via chiral HPLC). Meta-analyses of SAR studies identify confounding structural factors (e.g., bromine’s steric effects) .

Q. How does the electronic environment of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, showing bromine’s electron-withdrawing effect activates the aryl ring for Suzuki-Miyaura coupling. Experimental validation uses 13C^{13}C-NMR chemical shifts to track electronic changes .

Q. What advanced spectroscopic techniques elucidate structural ambiguities in this compound derivatives?

  • Methodological Answer : 2D-NMR (COSY, NOESY) resolves overlapping aromatic signals, while X-ray crystallography confirms regioselectivity in substitution reactions. Dynamic NMR at variable temperatures detects rotational barriers in amide bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.